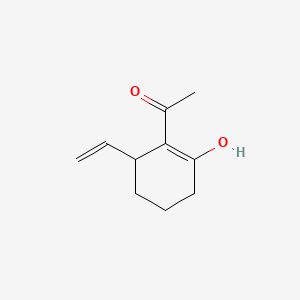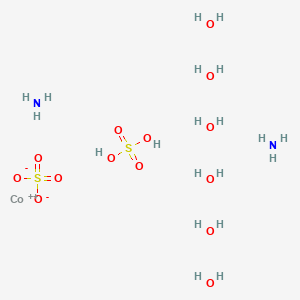
Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate, commonly known as cobalt(II) sulfate hexahydrate, is an inorganic compound with the chemical formula CoSO₄·6H₂O. This compound is typically found as pink or red crystals and is highly soluble in water. It is widely used in various industrial applications, including the preparation of pigments and other cobalt salts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) sulfate hexahydrate can be synthesized through the reaction of metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate with aqueous sulfuric acid. The general reaction is as follows: [ \text{Co} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{CoSO}_4·6\text{H}_2\text{O} + \text{H}_2 ] This reaction typically occurs at room temperature and results in the formation of cobalt(II) sulfate hexahydrate crystals .
Industrial Production Methods
In industrial settings, cobalt(II) sulfate hexahydrate is produced by treating crushed, partially refined cobalt ores with sulfuric acid. This process yields red-colored solutions containing cobalt sulfate, which are then crystallized to obtain the hexahydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to metallic cobalt using reducing agents such as hydrogen gas.
Substitution: Cobalt(II) sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Reactions with sodium chloride (NaCl) or potassium nitrate (KNO₃) can lead to the formation of cobalt(II) chloride or cobalt(II) nitrate, respectively.
Major Products
Oxidation: Cobalt(III) sulfate (Co₂(SO₄)₃)
Reduction: Metallic cobalt (Co)
Substitution: Cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂)
Aplicaciones Científicas De Investigación
Cobalt(II) sulfate hexahydrate has numerous applications in scientific research:
Biology: Employed in the study of cobalt’s role in biological systems, including its function in vitamin B12 synthesis.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of pigments, batteries, and electroplating processes.
Mecanismo De Acción
The mechanism of action of cobalt(II) sulfate hexahydrate involves its ability to release cobalt ions (Co²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, affecting their function. In biological systems, cobalt ions can mimic the behavior of other metal ions, such as iron, and participate in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
Uniqueness
Cobalt(II) sulfate hexahydrate is unique due to its specific chemical and physical properties, such as its pink or red crystalline appearance and high solubility in water. Additionally, cobalt ions have distinct biological roles and catalytic properties that differentiate them from other metal ions .
Propiedades
Fórmula molecular |
CoH20N2O14S2 |
|---|---|
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate |
InChI |
InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |
Clave InChI |
YUWDLEMDFQMDIE-UHFFFAOYSA-L |
SMILES canónico |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)

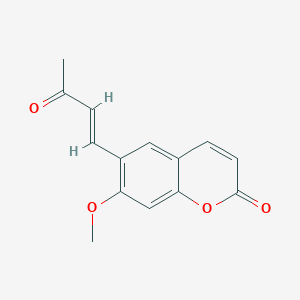
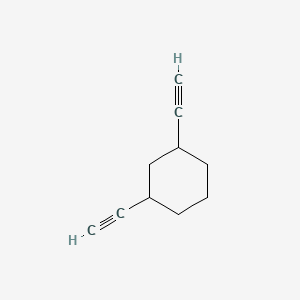
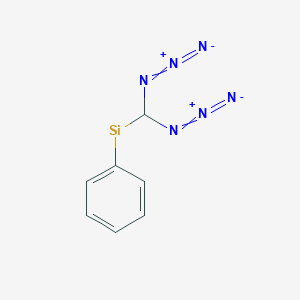
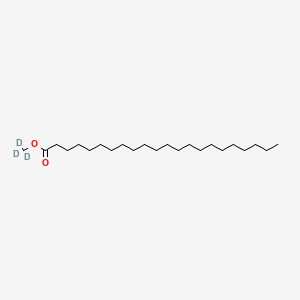

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)




